molecular formula C17H19N3S2 B10970415 4-ethyl-3-[(3-methylbenzyl)sulfanyl]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole

4-ethyl-3-[(3-methylbenzyl)sulfanyl]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole

Cat. No.: B10970415
M. Wt: 329.5 g/mol
InChI Key: GDZHUOFIWMDLCL-UHFFFAOYSA-N
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Description

4-ETHYL-3-[(3-METHYLBENZYL)SULFANYL]-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE is a heterocyclic compound that belongs to the 1,2,4-triazole family. This compound is characterized by its unique structure, which includes an ethyl group, a methylbenzyl sulfanyl group, and a thienylmethyl group attached to the triazole ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 4-ETHYL-3-[(3-METHYLBENZYL)SULFANYL]-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.

    Attachment of the Methylbenzyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group, followed by the attachment to the triazole ring.

    Incorporation of the Thienylmethyl Group: The thienylmethyl group can be introduced through a similar nucleophilic substitution reaction using thienylmethyl halides.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

4-ETHYL-3-[(3-METHYLBENZYL)SULFANYL]-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.

    Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of various adducts.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

4-ETHYL-3-[(3-METHYLBENZYL)SULFANYL]-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ETHYL-3-[(3-METHYLBENZYL)SULFANYL]-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-ETHYL-3-[(3-METHYLBENZYL)SULFANYL]-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE can be compared with other similar compounds in the 1,2,4-triazole family, such as:

    4-METHYL-3-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE: This compound has a similar structure but with a methyl group instead of an ethyl group.

    4-ETHYL-3-[(4-METHYLBENZYL)SULFANYL]-5-[1-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOLE: This compound has a more complex structure with additional functional groups.

The uniqueness of 4-ETHYL-3-[(3-METHYLBENZYL)SULFANYL]-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H19N3S2

Molecular Weight

329.5 g/mol

IUPAC Name

4-ethyl-3-[(3-methylphenyl)methylsulfanyl]-5-(thiophen-2-ylmethyl)-1,2,4-triazole

InChI

InChI=1S/C17H19N3S2/c1-3-20-16(11-15-8-5-9-21-15)18-19-17(20)22-12-14-7-4-6-13(2)10-14/h4-10H,3,11-12H2,1-2H3

InChI Key

GDZHUOFIWMDLCL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC(=C2)C)CC3=CC=CS3

Origin of Product

United States

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